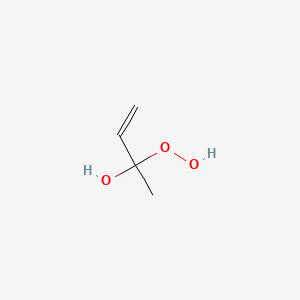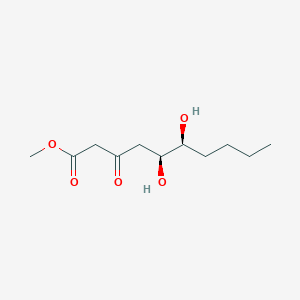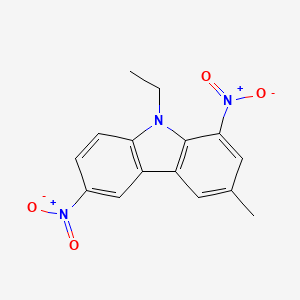
2-Hydroperoxybut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroperoxybut-3-en-2-ol is an organic compound with the molecular formula C4H8O3 It is a hydroperoxide derivative of butenol, characterized by the presence of both a hydroperoxy group (-OOH) and a hydroxyl group (-OH) attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxybut-3-en-2-ol can be achieved through several methods. One common approach involves the hydroperoxidation of but-3-en-2-ol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the hydroperoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of resin-supported catalysts, such as palladium on Tentagel-S-NH2, has been explored for the selective hydrogenation and hydroperoxidation reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroperoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or ketones.
Reduction: Reduction of the hydroperoxy group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) facilitate substitution reactions.
Major Products:
Oxidation: Formation of but-3-en-2-one or but-3-en-2-ol derivatives.
Reduction: Formation of but-3-en-2-ol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroperoxybut-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its reactivity with biological molecules makes it a useful probe in studying oxidative stress and related cellular processes.
Industry: Used in the production of fine chemicals and as a precursor in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 2-Hydroperoxybut-3-en-2-ol involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its chemical behavior .
Comparación Con Compuestos Similares
2-Methyl-3-butyn-2-ol: Another hydroperoxide derivative with similar reactivity but different structural features.
But-3-en-2-ol: The parent alcohol compound without the hydroperoxy group.
2-Hydroxy-2-butyl peroxy radical: A related peroxy radical with distinct reactivity.
Uniqueness: 2-Hydroperoxybut-3-en-2-ol is unique due to the presence of both hydroperoxy and hydroxyl groups, which confer distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
590389-12-1 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
2-hydroperoxybut-3-en-2-ol |
InChI |
InChI=1S/C4H8O3/c1-3-4(2,5)7-6/h3,5-6H,1H2,2H3 |
Clave InChI |
ABIYFWSSZCZWIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)(O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)




silane](/img/structure/B14222762.png)
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)


![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

